molecular formula C15H19N3O3 B5051193 3,5-dimethyl-4-[4-(4-nitrophenoxy)butyl]-1H-pyrazole

3,5-dimethyl-4-[4-(4-nitrophenoxy)butyl]-1H-pyrazole

Cat. No. B5051193
M. Wt: 289.33 g/mol
InChI Key: RISPFKNYFJNVKZ-UHFFFAOYSA-N
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Description

The compound “3,5-dimethyl-4-[4-(4-nitrophenoxy)butyl]-1H-pyrazole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. It is a pyrazole derivative, which means it contains a five-membered ring with three carbon atoms and two nitrogen atoms . The “3,5-dimethyl” part of the name indicates that there are methyl groups (CH3) attached to the 3rd and 5th carbon atoms of the pyrazole ring. The “4-[4-(4-nitrophenoxy)butyl]” part suggests a butyl chain attached to the 4th carbon atom of the ring, with a nitrophenol group at the end .

Safety and Hazards

The safety and hazards associated with “3,5-dimethyl-4-[4-(4-nitrophenoxy)butyl]-1H-pyrazole” would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust hazard. If it is soluble in water, it could pose a water pollution hazard. The nitro group could potentially make the compound explosive under certain conditions .

properties

IUPAC Name

3,5-dimethyl-4-[4-(4-nitrophenoxy)butyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-11-15(12(2)17-16-11)5-3-4-10-21-14-8-6-13(7-9-14)18(19)20/h6-9H,3-5,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISPFKNYFJNVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199122
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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